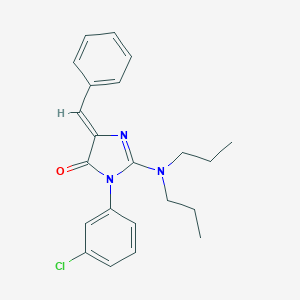
1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one, also known as clonidine, is a medication primarily used to treat high blood pressure. It belongs to the class of drugs called alpha-2 adrenergic agonists, which work by decreasing the activity of certain nerves in the brain and body. In addition to its use in hypertension, clonidine has also been studied for its potential applications in various scientific research areas.
Wirkmechanismus
Clonidine works by binding to and activating alpha-2 adrenergic receptors in the brain and body. This leads to a decrease in the release of norepinephrine, a neurotransmitter that plays a role in the regulation of blood pressure, heart rate, and stress response. By decreasing norepinephrine release, 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one causes a decrease in blood pressure and heart rate, as well as a decrease in anxiety and stress.
Biochemical and Physiological Effects:
In addition to its effects on blood pressure and stress response, this compound has been shown to have a number of other biochemical and physiological effects. These include a decrease in the release of other neurotransmitters, such as dopamine and serotonin, and an increase in the release of certain hormones, such as growth hormone and prolactin. Clonidine has also been shown to have anti-inflammatory and antioxidant effects, as well as effects on glucose metabolism and insulin secretion.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one in lab experiments is its well-established mechanism of action and pharmacokinetics. This makes it a useful tool for studying the role of alpha-2 adrenergic receptors in various physiological and pathological processes. However, one limitation of using this compound is its potential for off-target effects, as it can bind to other receptors in addition to alpha-2 adrenergic receptors. This can complicate the interpretation of experimental results and require additional controls and analyses.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one. One area of interest is the development of more selective alpha-2 adrenergic agonists that can target specific receptor subtypes and avoid off-target effects. Another area of interest is the use of this compound in combination with other drugs or therapies, such as cognitive-behavioral therapy, to enhance its therapeutic effects. Additionally, there is ongoing research into the potential use of this compound in the treatment of other conditions, such as post-traumatic stress disorder (PTSD) and chronic pain.
Synthesemethoden
The synthesis of 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one involves several steps, starting with the reaction of 3-chlorobenzaldehyde and dipropylamine to form 3-chloro-N,N-dipropylbenzamide. This is then reacted with sodium hydride and 2-bromoacetophenone to form the intermediate product, 1-(3-chlorophenyl)-2-(dipropylamino)-1-phenylethanone. The final step involves the reaction of this intermediate with formic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
Clonidine has been studied for its potential applications in various scientific research areas, including neuroscience, psychiatry, and pharmacology. In neuroscience, 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one has been used to study the role of alpha-2 adrenergic receptors in the regulation of stress and anxiety. In psychiatry, it has been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), anxiety disorders, and substance abuse disorders. In pharmacology, this compound has been studied for its potential use in the treatment of pain, opioid withdrawal, and hypertension.
Eigenschaften
Molekularformel |
C22H24ClN3O |
|---|---|
Molekulargewicht |
381.9 g/mol |
IUPAC-Name |
(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(dipropylamino)imidazol-4-one |
InChI |
InChI=1S/C22H24ClN3O/c1-3-13-25(14-4-2)22-24-20(15-17-9-6-5-7-10-17)21(27)26(22)19-12-8-11-18(23)16-19/h5-12,15-16H,3-4,13-14H2,1-2H3/b20-15- |
InChI-Schlüssel |
UFLLBSDKWWYLBB-HKWRFOASSA-N |
Isomerische SMILES |
CCCN(CCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC(=CC=C3)Cl |
SMILES |
CCCN(CCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
Kanonische SMILES |
CCCN(CCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295837.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295838.png)
![3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295839.png)
![4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295840.png)
![5-imino-2-isopropyl-6-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295841.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295844.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295845.png)
![5-imino-2-isopropyl-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295846.png)
![5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295847.png)
![6-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295849.png)
![2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295850.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295856.png)
![(6Z)-6-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295859.png)
![6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295860.png)
